molecular formula C14H20N2O B2450238 (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine CAS No. 2219419-56-2

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B2450238
M. Wt: 232.327
InChI Key: LNCNFGRZOJOWPW-UONOGXRCSA-N
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Description

“(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 . It has gained attention in the scientific community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis Techniques : A study focused on the synthesis of bioactive molecules including pyrrolidin-3-ol, an intermediate useful for various compounds, using 1,3-dipolar cycloaddition reactions. This method is relevant for synthesizing compounds similar to (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine (Kotian et al., 2005).

  • Enantioselective Reactions : Research on the enantioselective Michael reactions of secondary enaminoesters yielding pyrrolidine derivatives, which is crucial in synthesizing structurally related compounds (Revial et al., 2000).

Catalysis and Reaction Mechanisms

  • Catalysis in Pyrrolidine Synthesis : A study demonstrating the use of gold and silver catalysis for efficient synthesis of pyrrolidines, highlighting the potential for catalytic methods in creating compounds like (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine (Rao & Chan, 2008).

  • Nitrile Anion Cyclization : Investigation into nitrile anion cyclization for synthesizing pyrrolidines, a key technique relevant to similar complex organic compounds (Chung et al., 2005).

Stereochemistry and Enantioselectivity

  • Asymmetric Syntheses : Research on the highly enantioselective syntheses of Boc-pyrrolidines, emphasizing the importance of stereochemistry in synthesizing compounds like (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine (Wu, Lee, & Beak, 1996).

  • Three-Component Reaction Synthesis : Exploration of Yb(OTf)3 catalyzed three-component reactions for pyrrolidine synthesis, important for constructing complex molecular architectures (Carson & Kerr, 2005).

Advanced Synthesis Techniques and Applications

  • Key Intermediate in Antibiotic Synthesis : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate for antibiotic development, highlighting applications in pharmaceuticals (Fleck et al., 2003).

  • Photocatalytic [3+2] Cycloaddition for Pyrrolidine Synthesis : A method involving photocatalytic cycloaddition for synthesizing diverse pyrrolidine rings, showing the potential for light-mediated chemical synthesis (Amador, Sherbrook, & Yoon, 2019).

properties

IUPAC Name

(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNFGRZOJOWPW-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2[C@H](CCN2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

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